

2-Bromo-6-methylnicotinonitrile molecular weight

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Compound of Interest

Compound Name: **2-Bromo-6-methylnicotinonitrile**

Cat. No.: **B139591**

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An In-Depth Technical Guide to **2-Bromo-6-methylnicotinonitrile**: Synthesis, Properties, and Applications in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development. It provides an in-depth exploration of **2-Bromo-6-methylnicotinonitrile**, a key heterocyclic building block. The focus is on its molecular characteristics, a validated synthetic protocol, and its strategic application in the synthesis of pharmacologically active agents.

Introduction: The Strategic Importance of 2-Bromo-6-methylnicotinonitrile

Heterocyclic compounds, particularly substituted pyridines, are foundational scaffolds in medicinal chemistry, appearing in a significant number of FDA-approved drugs.^[1] Within this class, **2-Bromo-6-methylnicotinonitrile** has emerged as a valuable intermediate. Its structure is strategically functionalized with three key reactive sites: a nitrile group, a bromine atom, and a methyl group. This trifecta of functionalities offers a versatile platform for molecular elaboration, enabling chemists to introduce diverse substituents and build complex molecular architectures.

The bromine atom is particularly noteworthy, as it readily participates in a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of aryl, heteroaryl, or alkyl groups. The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for derivatization. This inherent reactivity makes **2-Bromo-6-methylNicotinonitrile** a sought-after precursor in the synthesis of targeted therapeutics, especially in the realm of kinase inhibitors.[\[1\]](#)[\[2\]](#)

Physicochemical and Structural Characteristics

A precise understanding of a molecule's properties is fundamental to its application in synthesis. The key quantitative data for **2-Bromo-6-methylNicotinonitrile** are summarized below.

Property	Value	Source
Molecular Weight	197.04 g/mol	[3] [4]
Molecular Formula	C ₇ H ₅ BrN ₂	[3] [4]
CAS Number	155265-57-9	[3]
Purity	Typically ≥98%	[4]
Appearance	Off-white to light yellow solid	Inferred from typical small molecules

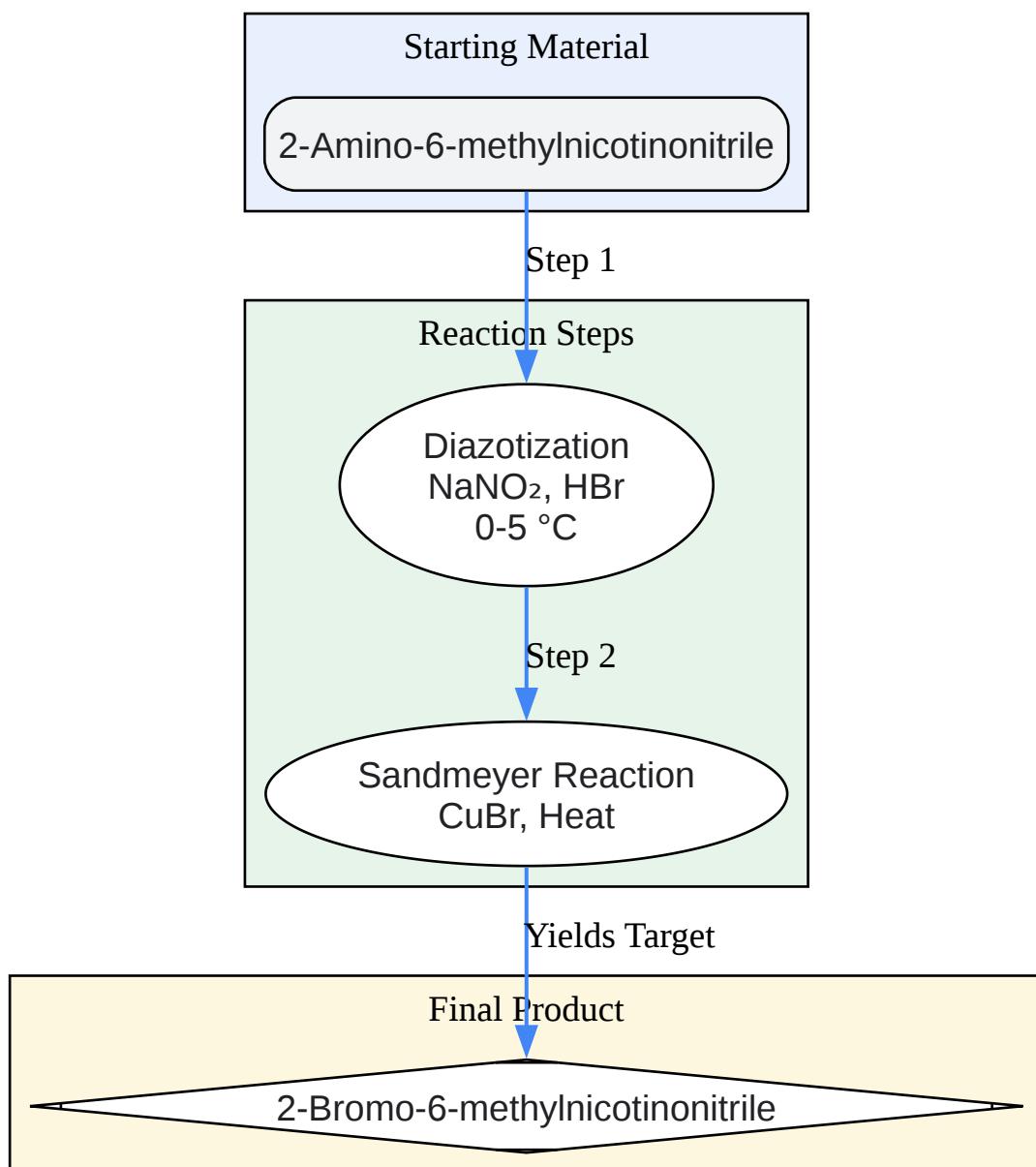
Synthesis of **2-Bromo-6-methylNicotinonitrile**: A Mechanistic Approach

The synthesis of **2-Bromo-6-methylNicotinonitrile** can be efficiently achieved from the commercially available starting material, 2-amino-6-methylNicotinonitrile, via a Sandmeyer-type reaction. This classic transformation is a reliable method for introducing a bromine atom onto an aromatic ring by diazotization of a primary amine followed by displacement with a bromide salt.

Causality Behind Experimental Choices:

- **Diazotization at Low Temperature:** The initial reaction of the amine with a nitrosating agent (formed from NaNO_2 and HBr) must be conducted at low temperatures ($0\text{--}5\text{ }^\circ\text{C}$). This is critical because the resulting diazonium salt is unstable and can decompose at higher temperatures, leading to side products and reduced yield.
- **Use of HBr :** Hydrobromic acid serves a dual purpose: it acts as the acid to form nitrous acid from sodium nitrite and provides the bromide counter-ion for the diazonium salt.
- **Copper(I) Bromide Catalyst:** While not always strictly necessary, the addition of a copper(I) salt (CuBr) catalyzes the displacement of the diazonium group with bromide (the Sandmeyer reaction). This significantly improves the yield and purity of the desired product compared to an uncatalyzed substitution.

Synthetic Workflow Diagram



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Caption: Synthetic workflow for **2-Bromo-6-methylnicotinonitrile**.

Detailed Experimental Protocol

Materials:

- 2-Amino-6-methylnicotinonitrile (1.0 eq)
- Hydrobromic acid (48%, ~4.0 eq)

- Sodium nitrite (NaNO_2 , 1.1 eq)
- Copper(I) bromide (CuBr , 0.2 eq)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

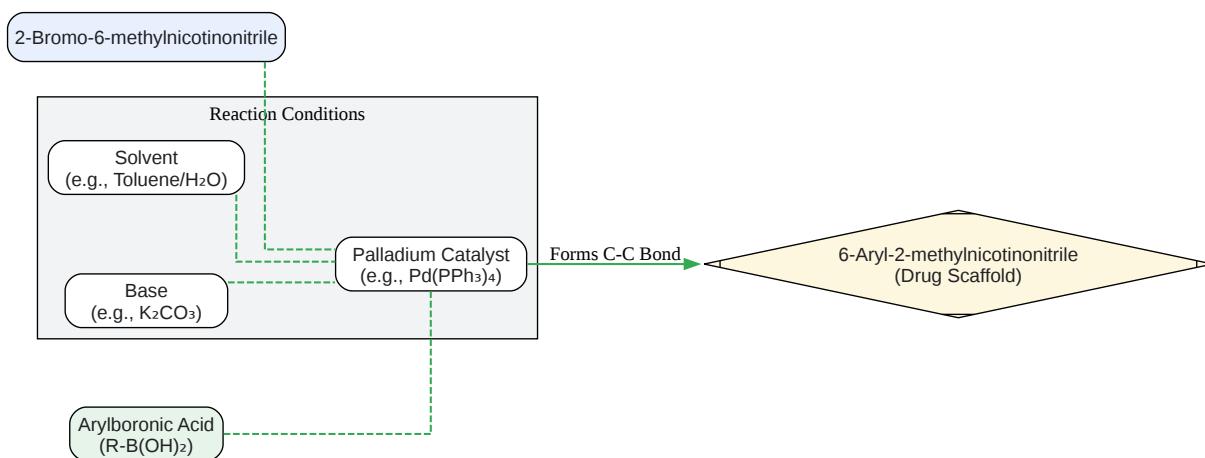
- **Reaction Setup:** To a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, add 2-amino-6-methylnicotinonitrile (1.0 eq) and 48% hydrobromic acid (~4.0 eq). Cool the mixture to 0 °C in an ice-salt bath.
- **Diazotization:** Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of water. Add this solution dropwise to the stirred reaction mixture, ensuring the internal temperature is maintained between 0 and 5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete.
- **Sandmeyer Reaction:** In a separate flask, dissolve copper(I) bromide (0.2 eq) in HBr. Add this solution to the diazonium salt mixture. Slowly warm the reaction to room temperature and then heat to 50-60 °C for 1-2 hours, or until nitrogen evolution ceases.
- **Work-up:** Cool the reaction mixture to room temperature and pour it into a separatory funnel. Extract the product with dichloromethane (3x).
- **Purification:** Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The true utility of **2-Bromo-6-methylnicotinonitrile** is realized in its application as a versatile building block for creating libraries of potential drug candidates. Its structure is particularly amenable to the synthesis of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and inflammatory diseases.[\[2\]](#)

The bromopyridine moiety is an ideal handle for Suzuki-Miyaura cross-coupling reactions. This allows for the strategic installation of various aryl and heteroaryl groups, which are often crucial for binding to the ATP pocket of kinases. The nicotinonitrile scaffold itself is a key feature in several potent kinase inhibitors, where it can act as a hinge-binder or participate in other key interactions within the active site.[\[1\]](#)

Illustrative Application: Suzuki Coupling Workflow



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Caption: Suzuki coupling using **2-Bromo-6-methylnicotinonitrile**.

This reaction demonstrates how a complex, drug-like scaffold can be efficiently synthesized. The "R" group on the arylboronic acid can be varied extensively, providing a rapid method to explore the structure-activity relationship (SAR) of a potential drug series.

Safety and Handling

As a halogenated and nitrogen-containing organic compound, **2-Bromo-6-methylnicotinonitrile** should be handled with appropriate care in a laboratory setting. While a specific safety data sheet (SDS) for this exact compound is not detailed in the search results, general precautions for related bromo- and cyano-substituted heterocycles should be followed. [5][6][7]

- Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]
- Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
- First Aid Measures:
 - Skin Contact: Wash off immediately with plenty of soap and water.[5][6]
 - Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[5][6]
 - Inhalation: Move the person to fresh air.[5]
 - Ingestion: Rinse mouth with water and seek medical attention.[6]
- Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.

Conclusion

2-Bromo-6-methylnicotinonitrile is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an invaluable starting material for the synthesis of complex molecular targets. The robust and scalable synthetic route, along with its proven applicability in

constructing kinase inhibitor scaffolds, solidifies its position as a key building block in the ongoing quest for novel therapeutics. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively harness the potential of this important molecule.

References

- ChemUniverse. **2-BROMO-6-METHYLNICOTINONITRILE** [P50031].
- Appretech Scientific Limited. 2-bromo-6-methylisonicotinonitrile.
- Fisher Scientific. SAFETY DATA SHEET - 6-Bromo-2-picoline.
- Thermo Fisher Scientific. SAFETY DATA SHEET - 4-Bromo-2-methylbenzonitrile.
- Capot Chemical. MSDS of 2-Bromo-5,6-dimethyl-nicotinonitrile.
- Sigma-Aldrich. SAFETY DATA SHEET.
- BenchChem. 6-Methylnicotinonitrile: A Versatile Building Block in Modern Drug Discovery.
- BenchChem. The Strategic Application of 2-Bromo-6-Methylisonicotinic Acid in the Synthesis of Kinase Inhibitors: A Comparative Guide.

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Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. appretech.com [appretech.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. capotchem.com [capotchem.com]
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